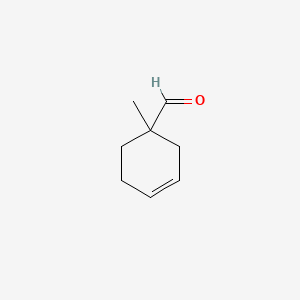

1-Methyl-3-cyclohexene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a derivative of cyclohexene, featuring a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclohex-3-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and acrolein, followed by hydrogenation and subsequent oxidation to introduce the aldehyde group . The reaction conditions typically involve elevated temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods: In industrial settings, the production of 1-methylcyclohex-3-ene-1-carbaldehyde often involves the catalytic hydrogenation of 1-methylcyclohex-3-ene, followed by controlled oxidation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: 1-Methylcyclohex-3-ene-1-carboxylic acid.

Reduction: 1-Methylcyclohex-3-ene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active ingredients.

Material Science: It is utilized in the production of polymers and other advanced materials.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1-methylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity is exploited in various chemical and biological applications, where the compound acts as a reactive intermediate or a modifying agent .

Comparison with Similar Compounds

Dimethylcyclohex-3-ene-1-carbaldehyde: This compound has two methyl groups instead of one, leading to different chemical properties and reactivity.

Cyclohex-3-ene-1-carbaldehyde: Lacks the methyl group, resulting in distinct chemical behavior and applications.

Methylcyclohex-3-ene-1-carboxylate: Features an ester group instead of an aldehyde, which affects its reactivity and uses.

Uniqueness: 1-Methylcyclohex-3-ene-1-carbaldehyde is unique due to its specific combination of a methyl group and an aldehyde functional group on the cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Biological Activity

1-Methyl-3-cyclohexene-1-carbaldehyde (CAS No. 931-96-4) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.

This compound is characterized by an aldehyde functional group attached to a cyclohexene ring. Its chemical structure allows it to participate in various reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile compound in organic synthesis and pharmaceutical applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogenic microorganisms. It has been found to exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.12 ng/mL |

| Escherichia coli | 7.63 ng/mL |

| Pseudomonas aeruginosa | ≥500 ng/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, which show greater sensitivity compared to Gram-negative strains .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can alter the function of these biomolecules, potentially leading to antimicrobial effects or other biological responses.

Study on Bee Venom Components

A study analyzing the volatile compounds in bee venom identified this compound as a significant component. The research demonstrated that this compound contributed to the overall antimicrobial activity of bee venom against various pathogens, including strains of Staphylococcus aureus and Acinetobacter baumannii .

Sensitization Reactions

In another investigation focusing on sensitization reactions, researchers observed that exposure to compounds similar to this compound elicited allergic responses in a subset of patients. This study emphasized the importance of understanding the compound's safety profile alongside its biological activity .

Applications in Research

The compound serves multiple roles in scientific research:

- Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development : The compound is explored for developing pharmaceutical intermediates and active ingredients.

- Material Science : It is utilized in producing polymers and advanced materials due to its unique chemical properties.

Properties

CAS No. |

931-96-4 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-methylcyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C8H12O/c1-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |

InChI Key |

HXKVDJIESURQMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC=CC1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.